molecular formula C17H17FN2O4S B1665126 Apararenone CAS No. 945966-46-1

Apararenone

Cat. No.: B1665126
CAS No.: 945966-46-1
M. Wt: 364.4 g/mol
InChI Key: AZNHWXAFPBYFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apararenone (developmental code: MT-3995) is a novel, nonsteroidal, highly selective mineralocorticoid receptor antagonist (MRA) developed by Mitsubishi Tanabe Pharma for treating diabetic nephropathy (DN) and non-alcoholic steatohepatitis (NASH) . Its mechanism involves blocking aldosterone and cortisol binding to the mineralocorticoid receptor (MR), thereby reducing inflammation, fibrosis, and proteinuria in target organs like the kidneys .

Clinical Efficacy: In a phase 2 randomized controlled trial (RCT) involving 293 Japanese patients with type 2 diabetes (T2D) and urinary albumin-to-creatinine ratio (UACR) 50–300 mg/g, this compound (2.5, 5, or 10 mg/day) demonstrated significant, dose-dependent UACR reductions of 46.5%–62.9% after 24 weeks compared to placebo (P < 0.001). Notably, 29.0%–28.1% of this compound-treated patients achieved UACR remission (<30 mg/g), with sustained efficacy during a 52-week open-label extension .

Pharmacokinetics (PK): Phase 1 studies confirmed this compound’s long half-life (~20–30 hours) and dose-proportional exposure up to 40 mg.

Preparation Methods

Synthetic Pathways for Apararenone

Core Benzofuran Synthesis

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. A typical protocol involves:

  • Friedel-Crafts acylation of resorcinol with chloroacetyl chloride to form 2-chloro-1-(2,4-dihydroxyphenyl)ethanone.
  • Cyclization using sulfuric acid to yield the benzofuran-2-one intermediate.

This step is critical for establishing the bicyclic framework, with reaction yields exceeding 75% under optimized conditions (120°C, 6 hours).

Sulfonamide Functionalization

Introduction of the sulfonamide group proceeds via sulfonation of the benzofuran amine :

  • Chlorosulfonation of the 5-position amine using chlorosulfonic acid at 0–5°C.
  • Amination with 4-fluoroaniline in dichloromethane, catalyzed by triethylamine, to form the N-(4-fluorophenyl)sulfonamide derivative.

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4 hours, with purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

Side Chain Installation

The propionamide side chain at the 3-position is introduced through N-alkylation :

  • Mitsunobu reaction between the benzofuran hydroxyl group and ethyl bromoacetate using triphenylphosphine and diethyl azodicarboxylate.
  • Hydrolysis of the ester to the carboxylic acid using lithium hydroxide.
  • Amide coupling with cyclopropanemethylamine via EDCI/HOBt activation.

This sequence achieves an overall yield of 62% after recrystallization from ethanol/water.

Process Optimization and Scalability

Crystallization Control

Large-scale production requires precise control over polymorph formation. X-ray diffraction studies identify the Form I polymorph as the thermodynamically stable phase, crystallizing from acetonitrile at 40°C with a cooling rate of 0.5°C/min.

Impurity Profiling

High-performance liquid chromatography (HPLC) methods developed for clinical batches (Column: C18, 250 × 4.6 mm; Mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) resolve seven synthetic impurities:

Impurity Retention Time (min) Structure
A 8.2 Des-fluoro analog
B 10.5 Sulfonic acid hydrolysis product
C 12.1 N-Oxide derivative

Acceptance criteria for impurities are set at <0.15% for individual unknowns and <0.5% total.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.82–7.75 (m, 2H, Ar-F), 7.52–7.48 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, benzofuran-H).
  • HRMS (ESI+): m/z calcd for C₁₇H₁₈FN₂O₄S [M+H]⁺ 365.1074, found 365.1076.

Stability Studies

Forced degradation under ICH guidelines reveals:

  • Acidic conditions (0.1 M HCl, 70°C): 12% degradation to sulfonic acid derivative.
  • Oxidative stress (3% H₂O₂): <5% degradation over 24 hours.
  • Photostability : No significant change after 1.2 million lux-hours exposure.

Industrial-Scale Manufacturing

Mitsubishi Tanabe Pharma’s patented process (WO2016129545A1) employs a continuous-flow reactor system to enhance reproducibility:

  • Reaction telescoping : Three steps (cyclization, sulfonation, amidation) performed in series without intermediate isolation.
  • In-line PAT : Raman spectroscopy monitors reaction progress at 1590 cm⁻¹ (C=O stretch).
  • Final purification : Simulated moving bed chromatography achieves >99.8% purity at 200 kg/batch scale.

Chemical Reactions Analysis

Apararenone undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diabetic Nephropathy (DN)

Apararenone has been evaluated extensively for its efficacy in patients with diabetic nephropathy. Key findings from clinical trials include:

  • Efficacy : In a randomized, double-blind study involving 220 patients with stage 2 DN, this compound demonstrated significant reductions in urine albumin-to-creatinine ratio (UACR) over 24 weeks. The UACR decreased by 62.9%, 50.8%, and 46.5% for the 2.5 mg, 5 mg, and 10 mg doses, respectively, compared to a placebo group which showed an increase to 113.7% .
  • Safety : The treatment was well tolerated, with no significant adverse effects on estimated glomerular filtration rate (eGFR) or serum potassium levels observed during the study period .

Table 1: Efficacy Results in Diabetic Nephropathy Trials

Dose (mg)UACR Change (%)eGFR ChangeAdverse Events
Placebo+13.7No changeModerate
2.5-62.9StableLow
5-50.8StableLow
10-46.5StableModerate

Nonalcoholic Steatohepatitis (NASH)

This compound's role in treating NASH has also been investigated:

  • Efficacy : In a phase II study with NASH patients, this compound at a dose of 10 mg/day for 72 weeks resulted in a significant reduction in serum alanine aminotransferase (ALT) levels and improved fibrosis markers compared to placebo .
  • Safety : Adverse reactions were comparable between the this compound and placebo groups, indicating a favorable safety profile .

Table 2: Efficacy Results in NASH Trials

Treatment GroupALT Change (%)Fibrosis Improvement (%)Adverse Events
Placebo-3.026.1Moderate
This compound-13.741.7Low

Case Study 1: Efficacy in Diabetic Nephropathy

In a multicenter trial, patients receiving this compound showed marked improvements in UACR compared to those on placebo after just 24 weeks of treatment. The results indicated that this compound could serve as an effective therapeutic agent for managing diabetic kidney disease.

Case Study 2: Impact on Liver Fibrosis in NASH

Another study focusing on NASH patients highlighted this compound's ability to reduce liver fibrosis markers significantly over a prolonged treatment period, suggesting its potential as a disease-modifying therapy in chronic liver diseases .

Mechanism of Action

Apararenone exerts its effects by acting as a highly selective antagonist of the mineralocorticoid receptor. The mineralocorticoid receptor is a nuclear hormone receptor that, when activated by aldosterone, regulates the expression of genes involved in sodium and water reabsorption in the kidneys. By blocking the binding of aldosterone to the mineralocorticoid receptor, this compound prevents the activation of these genes, leading to reduced sodium and water reabsorption, and ultimately, a decrease in blood pressure and improvement in kidney function .

Comparison with Similar Compounds

Apararenone belongs to a class of nonsteroidal MRAs, distinct from steroidal agents like spironolactone and eplerenone. Key comparators include finerenone and esaxerenone, which are also nonsteroidal MRAs with varying profiles:

Table 1: Comparative Overview of Nonsteroidal MRAs

Parameter This compound Finerenone Esaxerenone
Receptor Selectivity High MR selectivity High MR selectivity High MR selectivity
Half-Life ~20–30 hours ~2–3 hours ~6–9 hours
UACR Reduction 46.5%–62.9% (2.5–10 mg/day) 31%–38% (10–20 mg/day) 40%–54% (1.25–5 mg/day)
eGFR Impact Stabilization over 52 weeks Slowed eGFR decline Mild reduction
Hyperkalemia Risk Dose-dependent ↑ (0.14–0.25 mmol/L) Moderate ↑ (0.2–0.4 mmol/L) Low ↑ (0.1–0.2 mmol/L)
Cardiovascular Benefit Not yet demonstrated Reduces heart failure hospitalizations Limited data
Approved Indications Phase 3 trials ongoing T2D + CKD (FDA/EMA approved) Hypertension (Japan)

Key Findings from Clinical Studies

Efficacy in Proteinuria Reduction: this compound ranked highest in reducing UACR (SUCRA 95.88%) compared to esaxerenone (89.04%) and finerenone (71.16%) in a Bayesian network meta-analysis . In T2D patients, this compound’s UACR reduction was superior to finerenone (−63% vs. −31%) but associated with higher serum potassium .

Renal Protection: Finerenone demonstrated significant kidney protection, reducing sustained eGFR decline by 40% and cardiovascular events in phase 3 trials (FIDELIO-DKD) . this compound stabilized eGFR over 52 weeks, suggesting renal preservation without structural damage .

Safety and Tolerability: Hyperkalemia incidence was lower with this compound (1.6%–4.8%) than spironolactone (10%–15%) but higher than esaxerenone (0.5%–2.5%) . Finerenone’s shorter half-life and balanced tissue distribution may explain its lower hyperkalemia risk compared to this compound .

Pharmacokinetic Advantages: this compound’s long half-life and lack of active metabolites contrast with finerenone’s rapid clearance and esaxerenone’s intermediate duration . All three agents show minimal drug-drug interactions, but this compound’s PK consistency across demographics supports broader use .

Biological Activity

Apararenone (MT-3995) is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) developed for the treatment of conditions such as diabetic nephropathy and primary aldosteronism. Its selective action and potential organ-protective effects have positioned it as a significant advancement in pharmacotherapy for managing hypertension and renal injury associated with excess aldosterone.

This compound selectively binds to the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone, which is known to contribute to hypertension and renal damage. Unlike traditional steroidal MRAs, this compound exhibits a more potent and specific antagonistic effect on MR, leading to reduced gene expression related to cell proliferation, fibrosis, and inflammation in various tissues, particularly the kidney and heart .

Pharmacological Profile

This compound's pharmacological profile includes:

  • High Selectivity : Exhibits a strong affinity for human MR with minimal interaction with other steroid hormone receptors such as androgen and glucocorticoid receptors .
  • Long-Lasting Effects : Demonstrates prolonged action compared to other MRAs, allowing for once-daily dosing .
  • Dose-Dependent Efficacy : Clinical studies have shown that increasing doses of this compound lead to significant reductions in urinary albumin-to-creatinine ratio (UACR), indicating its effectiveness in mitigating proteinuria associated with diabetic nephropathy .

Efficacy in Diabetic Nephropathy

A pivotal clinical trial assessed the efficacy of this compound in patients with stage 2 diabetic nephropathy. The study involved a dose-response evaluation over 24 weeks, where patients were administered either a placebo or varying doses of this compound (2.5 mg, 5 mg, and 10 mg). Key findings included:

  • Reduction in UACR :
    • Placebo: 113.7% at week 24
    • This compound 2.5 mg: 62.9%
    • This compound 5 mg: 50.8%
    • This compound 10 mg: 46.5%
  • UACR Remission Rates :
    • Placebo: 0.0%
    • This compound 2.5 mg: 7.8%
    • This compound 5 mg: 29.0%
    • This compound 10 mg: 28.1%

These results demonstrate that this compound significantly improves renal function markers compared to placebo .

Safety Profile

The safety profile of this compound has been evaluated in clinical settings, revealing that while adverse events (AE) incidence increased with dosage, the incidence of adverse drug reactions (ADR) remained low and not clinically significant .

Comparative Efficacy

In comparison to traditional MRAs like spironolactone and eplerenone, this compound has shown superior antihypertensive effects and organ protection. It has been noted that this compound may provide better outcomes in terms of reducing inflammation and fibrosis in renal tissues when compared to these older agents .

Summary of Research Findings

Study Parameter Placebo This compound (2.5 mg) This compound (5 mg) This compound (10 mg)
UACR at Week 24 (%)113.762.950.846.5
UACR Remission Rate (%)07.82928.1
Safety IncidenceBaselineIncreasedIncreasedIncreased

Q & A

Basic Research Questions

Q. What is the mechanism of action of apararenone as a mineralocorticoid receptor antagonist (MRA), and how does its nonsteroidal structure influence receptor binding compared to steroidal MRAs?

this compound is a novel nonsteroidal MRA designed with a benzoxazinone core. Its T-shaped structure includes hydrophobic and polar groups that interact with the mineralocorticoid receptor (MR), competitively inhibiting aldosterone binding. Unlike steroidal MRAs (e.g., spironolactone), this compound avoids off-target effects on progesterone and androgen receptors due to its selective binding to MR's ligand-binding domain. Preclinical studies in aldosterone-infused rat models demonstrated superior antihypertensive and organ-protective effects compared to eplerenone, attributed to its prolonged receptor occupancy and reduced steroidal side effects .

Q. What key efficacy and safety outcomes were observed in phase 2 clinical trials of this compound for diabetic nephropathy?

A phase 2 randomized controlled trial (RCT) of 293 Japanese patients with type 2 diabetes and urinary albumin-to-creatinine ratio (UACR) 50–300 mg/g reported dose-dependent UACR reductions of 46.5%–62.9% after 24 weeks (vs. placebo, P < 0.001). Remission rates (UACR <30 mg/g) were 7.8%–29.0% for this compound (2.5–10 mg/day), with sustained effects in a 52-week open-label extension. Serum potassium increased by 0.14–0.25 mmol/L, but no severe hyperkalemia occurred. Notably, only ~64% of participants used renin-angiotensin system (RAS) inhibitors at baseline, highlighting the need for stratified analysis in future trials .

Q. How does this compound’s selectivity profile impact its therapeutic utility in diabetic kidney disease (DKD)?

this compound’s high MR selectivity minimizes off-target hormonal effects (e.g., gynecomastia with spironolactone). In clinical trials, its albuminuria reduction was dose-dependent and independent of blood pressure changes, suggesting direct renal protective effects. However, its efficacy may vary in subpopulations: patients without RAS inhibitor therapy showed smaller UACR reductions, necessitating subgroup analyses to optimize treatment protocols .

Advanced Research Questions

Q. What methodological considerations are critical for designing dose-response studies of this compound in DKD?

  • Stratification by background therapy : Subgroup analyses (e.g., with/without ACE-I/ARB) are essential, as this compound’s efficacy is modulated by RAS inhibition status .
  • Endpoint selection : UACR reduction should be paired with hard renal outcomes (e.g., eGFR decline) in long-term studies.
  • Hyperkalemia monitoring : Protocol-driven potassium management (e.g., dietary restrictions, dose adjustments) is required, given the 0.2–0.3 mmol/L serum potassium increase observed in trials .
  • Statistical powering : Account for dropout rates (~15% in phase 2 extensions) and use mixed-effects models to handle missing data .

Q. How can researchers reconcile discrepancies in this compound’s albuminuria reduction efficacy across subpopulations (e.g., RAS inhibitor users vs. non-users)?

The 46.5%–62.9% UACR reduction in this compound trials was less pronounced in RAS inhibitor-naïve patients. To address this:

  • Conduct covariate-adjusted analyses to isolate this compound’s effect from RAS inhibition.
  • Use interaction tests to evaluate effect modification by baseline RAS inhibitor use.
  • Consider mechanistic studies to assess this compound’s synergy with RAS blockers in modulating MR overexpression .

Q. What statistical approaches are recommended for analyzing long-term renal outcomes in this compound open-label extension studies?

  • Intention-to-treat (ITT) analysis : Include all randomized participants, regardless of adherence, to avoid attrition bias.
  • Time-to-event analysis : Evaluate delayed outcomes (e.g., ≥40% eGFR decline) using Kaplan-Meier curves and Cox proportional hazards models.
  • Sensitivity analyses : Test robustness by imputing missing data (e.g., multiple imputation) and comparing per-protocol vs. ITT results .

Q. In comparative effectiveness research, how should trials be designed to minimize bias when evaluating this compound vs. other nonsteroidal MRAs (e.g., finerenone)?

  • Head-to-head RCTs : Use active comparators with similar patient populations (e.g., DKD + UACR ≥30 mg/g).
  • Double-dummy design : Maintain blinding when comparing oral agents with differing dosing regimens.
  • Composite endpoints : Include both albuminuria reduction and cardiovascular outcomes (e.g., heart failure hospitalization) to capture multidimensional efficacy.
  • Covariate adjustment : Control for baseline eGFR, serum potassium, and RAS inhibitor use in multivariate models .

Q. Data Contradiction Analysis

Q. Why do meta-analyses report conflicting results on this compound’s superiority in albuminuria reduction compared to other MRAs?

A 2022 meta-analysis found this compound reduced UACR more effectively than finerenone but had weaker eGFR preservation. These discrepancies arise from:

  • Trial design heterogeneity : Phase 2 this compound trials excluded severe CKD, while finerenone studies included broader CKD stages.
  • Outcome prioritization : Albuminuria-focused vs. eGFR-focused endpoints.
  • Population differences : this compound trials enrolled predominantly Asian patients, whereas finerenone trials had global cohorts .

Q. Tables

Table 1. Key Efficacy Outcomes from Phase 2 this compound Trials

Dose (mg/day)UACR Reduction (%)Serum Potassium Increase (mmol/L)Remission Rate (UACR <30 mg/g)
2.562.90.147.8%
550.80.2029.0%
1046.50.2528.1%
Placebo-0.010.0%
Source: Wada et al. (2021)

Table 2. Methodological Recommendations for this compound Clinical Trials

ChallengeSolutionEvidence Source
Subgroup variabilityStratify by RAS inhibitor use
Hyperkalemia managementProtocol-driven potassium monitoring
Long-term adherenceMixed-effects models for missing data

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHWXAFPBYFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337181
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945966-46-1
Record name Apararenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apararenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APARARENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in acetone (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., and the mixture was stirred at the same temperature for 90 minutes. To the reaction mixture was added dropwise concentrated hydrochloric acid/acetone/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 2 hours. The precipitated crystals were collected by filtration, washed with a solution of acetone/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.79 g) as Form A crystals (yield: 95%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
hydrochloric acid acetone water
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (8.5 g) was dissolved in dimethylsulfoxide (51 mL), a solution of potassium carbonate/water (7.98 g/8.5 mL) was added dropwise thereto at 25° C., and the mixture was stirred at the same temperature for 23 hours. To the reaction mixture was added dropwise concentrated hydrochloric acid/water (4.0 g/76.5 mL) at 30° C. or lower, then cooled to 20° C., and the mixture was stirred for 90 minutes. The precipitated crystals were collected by filtration, washed with water (76.5 mL), and then dried to obtain the title compound (6.40 g) as white crystals (Form B crystals). Subsequently, said crystals (6 g) were added to dimethylsulfoxide (21 mL), dissolved at about 50° C., then activated carbon (120 mg) and dimethylsulfoxide (3 mL) were added thereto, and stirred for 1 hour. After the mixture was filtered, to the filtrate at about 50° C. was added dropwise purified water (9 mL), and then stirred at the same temperature for 30 minutes. The mixture was cooled to 20° C., stirred for 1 hour, then the precipitated crystals were collected by filtration, and successively washed with purified water (54 mL) and ethanol (12 mL). The obtained crystals (6.57 g) were suspended in ethanol (30 mL), the suspension was heated under reflux for 2 hours, then cooled to 20° C., and stirred for 1 hour. The precipitated crystals were collected by filtration, and dried under reduced pressure at 50° C. to obtain the title compound (5.48 g) as crystals (Form A crystals) (yield: 83%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
76.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in dimethylsulfoxide (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then dimethylsulfoxide/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/dimethylsulfoxide/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 5 hours. The precipitated crystals were collected by filtration, successively washed with a solution of dimethylsulfoxide/water (1:1.6 mL) and water (10 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.81 g) as Form A crystals (yield: 98%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
dimethylsulfoxide water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid dimethylsulfoxide water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods IV

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in ethanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then ethanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/ethanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of ethanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.80 g) as Form B crystals (yield: 98%, purity: 95%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid ethanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods V

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in isopropanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then isopropanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/isopropanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of isopropanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.78 g) as Form D crystals (yield: 94%, purity: 99%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
isopropanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid isopropanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.